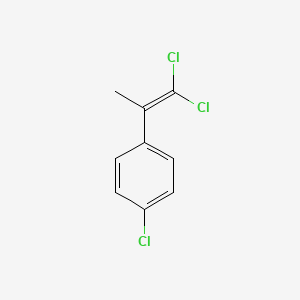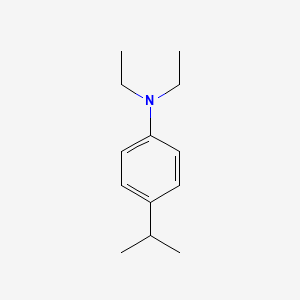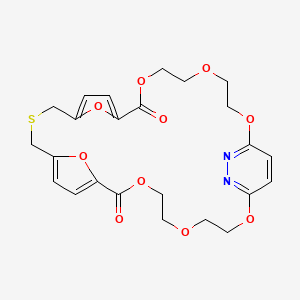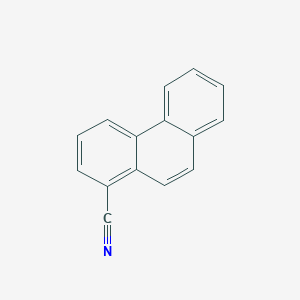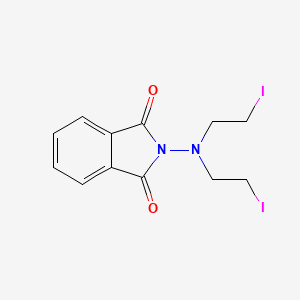![molecular formula C19H24O6Si B14440360 {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone CAS No. 79876-61-2](/img/structure/B14440360.png)
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that combines phenyl and methanone groups with a trimethoxysilylpropoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone typically involves the reaction of 2-hydroxy-4-phenylmethanone with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylmethanone attacks the silicon atom of the trimethoxysilylpropyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The trimethoxysilyl group can enhance the compound’s stability and facilitate its incorporation into polymer matrices, improving the mechanical properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone
- 2-Hydroxy-4-(3-trimethoxysilylpropoxy)benzophenone
Uniqueness
{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trimethoxysilyl group enhances its reactivity and compatibility with various substrates, making it a valuable compound for diverse applications.
Propiedades
Número CAS |
79876-61-2 |
|---|---|
Fórmula molecular |
C19H24O6Si |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
[2-hydroxy-4-(3-trimethoxysilylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H24O6Si/c1-22-26(23-2,24-3)13-7-12-25-16-10-11-17(18(20)14-16)19(21)15-8-5-4-6-9-15/h4-6,8-11,14,20H,7,12-13H2,1-3H3 |
Clave InChI |
BYKWAOOOMVUQOQ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


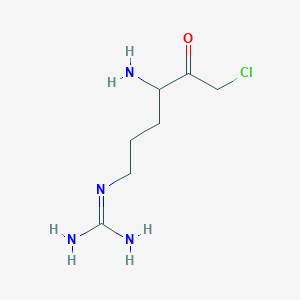

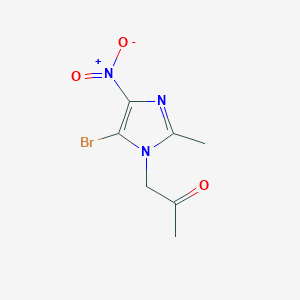

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)

